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Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

Cat. No.: B100364 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-dinitro-1H-imidazole is a heterocyclic compound of interest in various

research fields, including energetic materials and pharmaceuticals. Accurate characterization is

crucial for its identification, purity assessment, and to understand its physicochemical

properties. These application notes provide an overview of the key analytical techniques and

detailed protocols for the characterization of 4,5-dinitro-1H-imidazole.

Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of 4,5-dinitro-
1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the

magnetic properties of atomic nuclei. For 4,5-dinitro-1H-imidazole and its derivatives, ¹H and

¹³C NMR are particularly informative.

Application Note: ¹H NMR is used to identify the proton on the imidazole ring, while ¹³C NMR

provides information about the carbon backbone. The chemical shifts are influenced by the

electron-withdrawing nitro groups. While specific data for 4,5-dinitro-1H-imidazole is not

readily available in the provided search results, data for the closely related 1-methyl-4,5-
dinitro-1H-imidazole can be used as a reference.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b100364?utm_src=pdf-interest
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://www.benchchem.com/product/b100364?utm_src=pdf-body
https://dacemirror.sci-hub.box/journal-article/fc3a4cf05a71ab6ae663fde8e96b62b1/luo2017.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol (¹H and ¹³C NMR):

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., DMSO-d₆).

Instrument: A standard NMR spectrometer (e.g., 500 MHz).[1]

¹H NMR Parameters:

Solvent: DMSO-d₆[1]

Internal Standard: Tetramethylsilane (TMS)[1]

Acquisition: Standard proton experiment.

¹³C NMR Parameters:

Solvent: DMSO-d₆[1]

Internal Standard: Tetramethylsilane (TMS)[1]

Acquisition: Proton-decoupled carbon experiment.

Data Presentation:
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Compound Technique Solvent
Chemical Shift

(δ, ppm)
Assignment

1-methyl-4,5-

dinitro-1H-

imidazole

¹H NMR DMSO-d₆ 7.97 (s, 1H)
C-H (imidazole

ring)

4.13 (s, 3H) CH₃

1-methyl-4,5-

dinitro-1H-

imidazole

¹³C NMR DMSO-d₆ 139.8 C-4

136.1 C-2

133.6 C-5

38.1 CH₃

Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Application Note: For 4,5-dinitro-1H-imidazole, IR spectroscopy can confirm the presence of

N-H, C-H, C=C, and NO₂ groups. The strong absorptions corresponding to the nitro groups are

particularly characteristic.

Experimental Protocol (FT-IR):

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.[1]

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Presentation:
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Compound Vibrational Mode Wavenumber (ν, cm⁻¹)

1-methyl-4,5-dinitro-1H-

imidazole
C-H stretching 3131

1-methyl-4,5-dinitro-1H-

imidazole
C-H₃ stretching 2903, 1464

1-methyl-4,5-dinitro-1H-

imidazole
C=C stretching 1528

1-methyl-4,5-dinitro-1H-

imidazole
NO₂ stretching 1556

1-methyl-4,5-dinitro-1H-

imidazole
C-N stretching 1161

Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]

Chromatographic Techniques
Chromatography is essential for separating and quantifying the components of a mixture,

thereby assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of 4,5-dinitro-1H-imidazole.

Application Note: An isocratic HPLC method with UV detection is suitable for the purity analysis

of nitroimidazole compounds. The method described for 1-methyl-4,5-dinitro-1H-imidazole
can serve as a starting point for developing a method for 4,5-dinitro-1H-imidazole.[1]

Experimental Protocol (HPLC):

Instrument: A standard HPLC system with a UV-Vis detector.[1]

Column: SinoChrom ODS-BP (4.6 × 200 mm, 5 μm).[1]

Mobile Phase: Methanol–water (50:50, v/v).[1]
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Flow Rate: 1.0 mL/min.[1]

Detection: UV at 246 nm.[1]

Injection Volume: 10 μL.

Column Temperature: 25°C.

Data Presentation:

Compound Purity (by HPLC)

1-methyl-4,5-dinitro-1H-imidazole 96.3%

Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]

Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a

substance as a function of temperature.

Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and decomposition temperature of 4,5-dinitro-1H-
imidazole, which are critical parameters for its thermal stability.

Application Note: DSC analysis reveals the thermal behavior of the compound, including

melting endotherms and decomposition exotherms. This is particularly important for energetic

materials.

Experimental Protocol (DSC):

Instrument: A differential scanning calorimeter.[1]

Sample Size: Approximately 0.7 mg.[1]

Atmosphere: Nitrogen flow at 20 mL/min.[1]
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Temperature Range: 25 to 325°C.[1]

Heating Rate: 10°C/min.[1]

Data Presentation:

Compound Melting Point (°C)
Decomposition

Onset (°C)

Peak Decomposition

(°C)

1-methyl-4,5-dinitro-

1H-imidazole
75 ~250 278.5

Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]

Elemental Analysis
Elemental analysis determines the elemental composition of a compound.

Application Note: This technique is used to confirm the empirical formula of the synthesized

4,5-dinitro-1H-imidazole by comparing the experimental percentages of C, H, and N with the

calculated values.

Experimental Protocol:

Instrument: An elemental analyzer.[1]

Procedure: A small, accurately weighed amount of the sample is combusted in a stream of

oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation:

Compound Element Calculated (%) Found (%)

1-methyl-4,5-dinitro-

1H-imidazole
C 27.92 27.94

H 2.34 2.31

N 32.56 32.59
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Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]

X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a

crystalline compound.

Application Note: Single-crystal X-ray diffraction can be used to determine the precise bond

lengths, bond angles, and crystal packing of 4,5-dinitro-1H-imidazole. This information is

crucial for understanding its solid-state properties.[2][3] The compound crystallizes with two

molecules in the asymmetric unit.[2][3]

Experimental Protocol:

Crystal Growth: Crystals can be obtained by slow evaporation of a concentrated solution in a

suitable solvent like ethyl acetate.[2]

Instrument: A single-crystal X-ray diffractometer.[3]

Data Collection and Refinement: Data is collected at a low temperature (e.g., 100 K) to

minimize thermal vibrations.[3] The structure is then solved and refined using appropriate

software.[3]

Data Presentation:
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Parameter Value

Compound 4,5-dinitro-1H-imidazole

Formula C₃H₂N₄O₄

Molecular Weight 158.09

Crystal System Monoclinic

Space Group P2/c

a (Å) 11.4797 (9)

b (Å) 8.8205 (7)

c (Å) 11.802 (1)

β (°) ** 107.827 (1)

Volume (Å³) ** 1137.65 (16)

Z 8

Temperature (K) 100

Data for 4,5-dinitro-1H-imidazole.[3]
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Synthesis & Purification

Characterization Data Interpretation

Synthesis of 4,5-dinitro-1H-imidazole Purification (e.g., Recrystallization) Spectroscopic Analysis
(NMR, IR)

Structural Confirmation

Chromatographic Analysis
(HPLC for Purity)Purity Assessment

Thermal Analysis
(DSC)Thermal Stability

Elemental Analysis
Elemental Composition

X-ray Crystallography

3D Structure

Structure Confirmed

Purity > 95%

Physicochemical Properties
Determined

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of 4,5-dinitro-1H-imidazole.
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Analytical Techniques

Information Obtained

4,5-dinitro-1H-imidazole

NMR SpectroscopyIR Spectroscopy HPLC DSC Elemental AnalysisX-ray Crystallography

Molecular StructureFunctional Groups Purity Thermal Stability

Empirical Formula

3D Crystal Structure

Click to download full resolution via product page

Caption: Relationship between analytical techniques and the information they provide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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